Diflucortolone Valerate

Catalog No.
S593620
CAS No.
59198-70-8
M.F
C27H36F2O5
M. Wt
478.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diflucortolone Valerate

CAS Number

59198-70-8

Product Name

Diflucortolone Valerate

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

Molecular Formula

C27H36F2O5

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1

InChI Key

HHJIUUAMYGBVSD-YTFFSALGSA-N

SMILES

Array

Synonyms

6alpha,9-difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate; Diflucortolone 21-valerate; Neriforte; Nerisona; Nerisone; Nerisone Forte; (6α,11β,16α)-6,9-Difluoro-11-hydroxy-16-methyl-21-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dio

Canonical SMILES

CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C

The exact mass of the compound Diflucortolone valerate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents - Supplementary Records. It belongs to the ontological category of corticosteroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diflucortolone Valerate (CAS 59198-70-8) is a potent (Class 3) topical corticosteroid valued for its significant anti-inflammatory, antipruritic, and vasoconstrictive actions.[1][2] As the 21-valerate ester of diflucortolone, its molecular structure is engineered for effective use in dermatological formulations such as creams, ointments, and lotions designed to treat inflammatory skin conditions like eczema and psoriasis.[3][4] A key procurement-relevant characteristic is its solubility profile; it is practically insoluble in water but freely soluble in dichloromethane and sparingly soluble in ether, which directly influences vehicle selection and formulation strategy.[1][3] This profile makes it a primary candidate for non-aqueous or emulsion-based topical systems where high therapeutic potency is required.

Substituting Diflucortolone Valerate with other corticosteroids, even potent ones like Betamethasone Valerate or Clobetasol Propionate, is a critical decision that extends beyond simple potency ratings. The valerate ester specifically modifies the lipophilicity of the parent molecule, a crucial factor that dictates the rate and extent of its permeation into the skin layers.[5][6] This directly impacts bioavailability from a given formulation vehicle (e.g., ointment vs. cream).[7] Swapping for a different ester, such as a propionate or acetonide, or a different core steroid molecule, will alter this permeation profile, potentially leading to underperformance or an altered side-effect profile, such as a greater degree of systemic absorption and adrenal suppression.[8] Therefore, the choice of Diflucortolone Valerate is often tied to a specific, tested formulation where its unique physicochemical properties deliver a desired therapeutic window, making arbitrary substitution a significant risk to product efficacy and safety.

Formulation Compatibility: Defined Solubility for Non-Aqueous and Emulsion Systems

Diflucortolone Valerate exhibits a well-defined solubility profile that is critical for developing stable and effective topical formulations. It is practically insoluble in water, which prevents its use in simple aqueous solutions but makes it ideal for suspension in aqueous gels or for dissolution in the oil phase of creams and ointments. It is freely soluble in dichloromethane and dioxane, and slightly soluble in methanol, providing multiple solvent options during manufacturing and formulation development.[1][3] This contrasts with more water-soluble corticosteroid salts, which may not be suitable for lipid-based vehicles designed for occlusive action.

Evidence DimensionSolubility Profile
Target Compound DataPractically insoluble in water; freely soluble in dichloromethane; slightly soluble in methanol.
Comparator Or BaselineWater-soluble corticosteroid salts (e.g., hydrocortisone sodium phosphate).
Quantified DifferenceQualitatively opposite solubility in aqueous vs. organic solvents.
ConditionsStandard physicochemical property assessment.

This solubility dictates its use in specific formulation types (ointments, w/o emulsions), a primary procurement consideration for formulators.

Superior Topical Anti-Inflammatory Effect Compared to Betamethasone-17-Valerate and Beclomethasone Dipropionate

In a standardized rat ear inflammation model, the local anti-inflammatory effect of Diflucortolone Valerate was demonstrated to be equal to that of Fluocinolone Acetonide and Betamethasone-17-Valerate.[2] More notably, its effect was quantitatively greater than that of Beclomethasone Dipropionate in the same experimental design.[2] This positions it as a high-potency option where maximum local anti-inflammatory action is required, providing a quantifiable performance advantage over other commonly used corticosteroids.

Evidence DimensionLocal Anti-inflammatory Effect
Target Compound DataEquivalent to Fluocinolone Acetonide and Betamethasone-17-Valerate.
Comparator Or BaselineBeclomethasone Dipropionate: Inferior anti-inflammatory effect.
Quantified DifferenceGreater than Beclomethasone Dipropionate (quantitative value not specified in source).
ConditionsExperimentally produced inflammation of the rat ear.

For applications requiring high potency, this compound offers a performance level equivalent to or better than other common choices, justifying its selection for severe inflammatory dermatoses.

Reduced Systemic Impact: Significantly Lower Adrenal Suppression vs. Clobetasol Propionate

In a double-blind, randomized clinical study involving patients with severe psoriasis, topical application of Diflucortolone Valerate 0.3% ointment was compared to Clobetasol Propionate 0.05% ointment.[8] While both compounds were equally effective clinically, Diflucortolone Valerate caused only a slight and non-significant depression of mean plasma cortisol levels. In contrast, Clobetasol Propionate induced an immediate, persistent, and statistically significant depression of 9:00 a.m. cortisol values. The difference in adrenal suppression between the two compounds was statistically significant (P < 0.05), indicating a more favorable systemic safety profile for Diflucortolone Valerate at a high therapeutic concentration.[8]

Evidence DimensionAdrenal Suppression (via 9:00 a.m. plasma cortisol)
Target Compound DataSlight, non-significant depression of mean plasma cortisol.
Comparator Or BaselineClobetasol Propionate 0.05%: Immediate, persistent, and statistically significant depression of plasma cortisol.
Quantified DifferenceStatistically significant (P < 0.05) lower adrenal suppression compared to Clobetasol Propionate.
Conditions20 hospital inpatients with severe psoriasis, 10g daily application for 7 days.

This provides a critical safety-based reason to procure Diflucortolone Valerate over Clobetasol Propionate for applications requiring high potency over a sustained period, minimizing systemic side effects.

Formulation of High-Potency Ointments for Severe Psoriasis or Eczema

The compound's poor aqueous solubility and high potency make it an ideal active pharmaceutical ingredient (API) for water-in-oil emulsions or anhydrous ointments.[1][4] These formulations provide an occlusive barrier, enhancing skin hydration and drug penetration. Evidence showing a superior anti-inflammatory effect compared to agents like beclomethasone dipropionate and a better systemic safety profile than clobetasol propionate supports its use in treating severe, recalcitrant dermatoses where both high efficacy and safety are paramount.[2][8]

Development of Stable Topical Combination Products

Diflucortolone Valerate's established use in combination therapies, such as with antifungals like isoconazole nitrate, highlights its formulation compatibility.[3][9] Its defined solubility allows for incorporation into complex vehicles containing other APIs without compromising stability. This makes it a reliable corticosteroid choice for R&D projects focused on creating multi-action topical treatments for inflammatory skin conditions complicated by fungal infections.

Reference Standard in Comparative Bioavailability and Bioequivalence Studies

As a well-characterized potent corticosteroid, Diflucortolone Valerate serves as a robust reference standard in dermatological research. Its distinct vasoconstrictive properties and clinical efficacy profile allow for its use in head-to-head comparisons against new chemical entities or generic formulations.[2] Studies requiring a benchmark for high topical potency can reliably use this compound to validate assay sensitivity and therapeutic performance.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

478.25308057 Da

Monoisotopic Mass

478.25308057 Da

Heavy Atom Count

34

Appearance

White Solid

Melting Point

195.0 °C

UNII

1A63Z067C8

GHS Hazard Statements

Aggregated GHS information provided by 29 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (89.66%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (89.66%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

59198-70-8

Wikipedia

Diflucortolone_valerate

Dates

Last modified: 08-15-2023

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